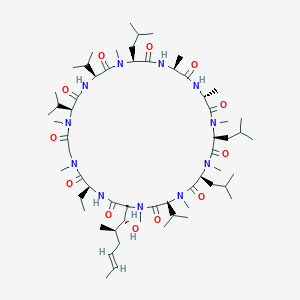
N-Methyl-valyl-4-cyclosporin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-valyl-4-cyclosporin A (also known as MeVal-CsA) is a derivative of cyclosporin A, a cyclic undecapeptide that has been used as an immunosuppressant drug for over 30 years. MeVal-CsA has been synthesized by modifying the amino acid sequence of cyclosporin A, and it has been shown to have potent immunosuppressive properties.
Mecanismo De Acción
The mechanism of action of MeVal-CsA is similar to that of cyclosporin A. It binds to cyclophilin, a cytosolic protein that is involved in the regulation of T-cell activation, and forms a complex that inhibits the activity of calcineurin, a phosphatase that is required for the activation of T-cells. This leads to the inhibition of cytokine production and T-cell activation.
Efectos Bioquímicos Y Fisiológicos
MeVal-CsA has been shown to have potent immunosuppressive properties, similar to cyclosporin A. It has been shown to inhibit the proliferation of T-cells and the production of cytokines, such as interleukin-2, interferon-gamma, and tumor necrosis factor-alpha. MeVal-CsA has also been shown to inhibit the activation of B-cells and the production of antibodies. In addition, MeVal-CsA has been shown to have anti-inflammatory properties, as it inhibits the production of prostaglandins and leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MeVal-CsA has several advantages for lab experiments, including its potency and selectivity for T-cells. However, its high cost and limited availability may limit its use in some experiments. In addition, the potential for off-target effects and toxicity should be carefully considered when using MeVal-CsA in lab experiments.
Direcciones Futuras
There are several future directions for the study of MeVal-CsA. One area of research is the development of new derivatives of cyclosporin A with improved properties, such as increased potency or selectivity. Another area of research is the investigation of the potential use of MeVal-CsA in the treatment of autoimmune diseases, cancer, and other diseases. Finally, the development of new methods for the synthesis of MeVal-CsA and other cyclosporin A derivatives may lead to improved availability and lower costs.
Métodos De Síntesis
The synthesis of MeVal-CsA involves the modification of the amino acid sequence of cyclosporin A by introducing a methyl group on the valine residue at position 3. This modification is achieved by using a combination of chemical and enzymatic methods. The first step involves the protection of the amino groups of cyclosporin A, followed by the selective deprotection of the valine residue at position 3. The resulting amino group is then methylated using a methylating agent, and the final product is obtained by removing the protecting groups.
Aplicaciones Científicas De Investigación
MeVal-CsA has been extensively studied for its immunosuppressive properties and its potential use in the treatment of autoimmune diseases, organ transplantation, and graft-versus-host disease. It has been shown to inhibit the activation of T-cells and the production of cytokines, which are key players in the immune response. MeVal-CsA has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Número CAS |
159605-70-6 |
|---|---|
Nombre del producto |
N-Methyl-valyl-4-cyclosporin A |
Fórmula molecular |
C61H109N11O12 |
Peso molecular |
1188.6 g/mol |
Nombre IUPAC |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21,24-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C61H109N11O12/c1-25-27-28-39(15)51(74)50-55(78)64-42(26-2)57(80)66(18)32-46(73)70(22)48(37(11)12)54(77)65-47(36(9)10)60(83)67(19)43(29-33(3)4)53(76)62-40(16)52(75)63-41(17)56(79)68(20)44(30-34(5)6)58(81)69(21)45(31-35(7)8)59(82)71(23)49(38(13)14)61(84)72(50)24/h25,27,33-45,47-51,74H,26,28-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,47+,48+,49+,50+,51-/m1/s1 |
Clave InChI |
UUDGYAWEAWOYIK-UJUZIFHISA-N |
SMILES isomérico |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C |
SMILES canónico |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C |
Sinónimos |
N-methyl-Val-4-CsA N-methyl-valyl-4-cyclosporin A SDZ 220-384 SDZ-220-384 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



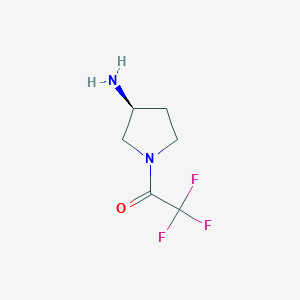
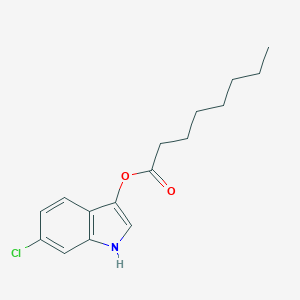
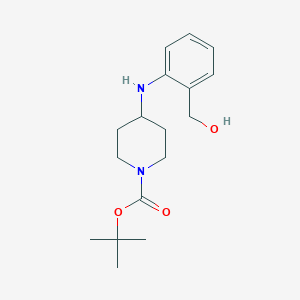
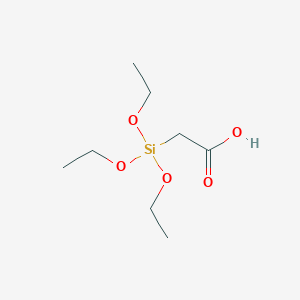
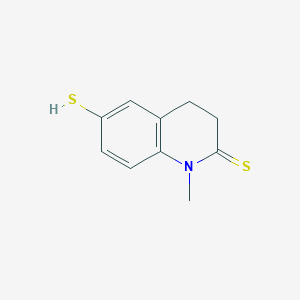
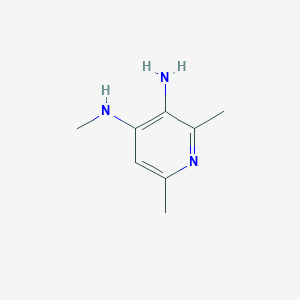
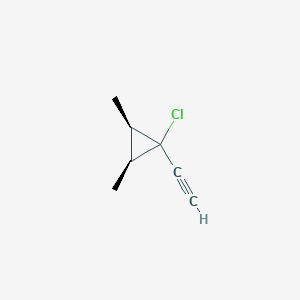
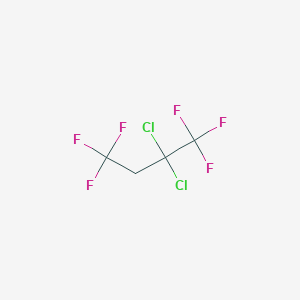
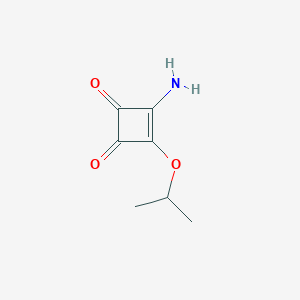
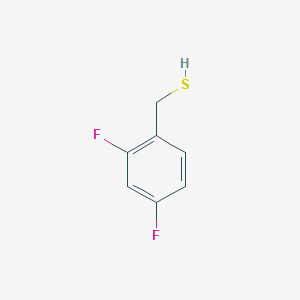
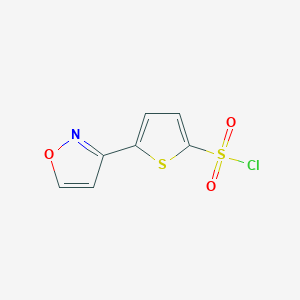
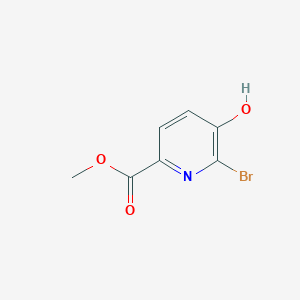
![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)
![Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]-](/img/structure/B62610.png)